REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9]C(=O)[C:7]2=[O:12].[OH-:13].[Na+].OO.Cl>O>[NH2:9][C:10]1[C:2]([F:1])=[CH:3][CH:4]=[CH:5][C:6]=1[C:7]([OH:12])=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
19.27 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=C2C(C(NC12)=O)=O
|
Name
|
|
Quantity
|
197 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
36.5 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
rose to 80° C.
|
Type
|
CUSTOM
|
Details
|
descended to 70° C
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
was cooled during which a mass
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 90 minutes
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 70° C
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from 100 ml of a 1-1 ethanol-water mixture and 3 ml of acetic acid
|
Type
|
WAIT
|
Details
|
The mixture was iced for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried at 70° C. under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |